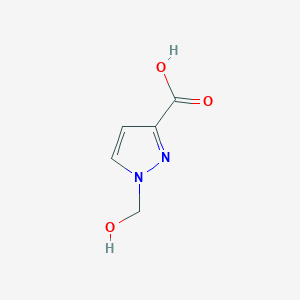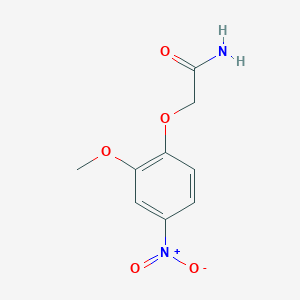![molecular formula C15H20N2O2 B2754753 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156160-01-8](/img/structure/B2754753.png)
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . It’s a part of a larger family of compounds that have a pyridine linked to a piperazine by a single bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one involved the reaction of cinnamic acid chloride with 1-[bis(4-methoxy-phenyl)methyl]piperazine in the presence of triethylamine in dichloromethane at room temperature .Molecular Structure Analysis
The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .Physical And Chemical Properties Analysis
A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Antimicrobial Activities : Novel triazole derivatives, including structures related to 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one, were synthesized and evaluated for antimicrobial properties, displaying good to moderate activities against various microorganisms (Bektaş et al., 2007).
- Potential for PET Radiotracers : Analogues of σ receptor ligands with added polar functionality and reduced lipophilicity were designed for use as positron emission tomography (PET) radiotracers, aiming at diagnostic applications in oncology (Abate et al., 2011).
- Dopamine Receptor Interaction : Studies on substituted piperazines showed significant affinity to dopamine receptors, indicating potential for neurological disorder treatments (van der Zee & Hespe, 1985).
Chemical Synthesis and Applications
- Trifluoromethyl-substituted Heteroarenes : A versatile precursor for the synthesis of trifluoromethyl-substituted heteroarenes was developed, demonstrating a new synthetic approach towards pharmaceutical compounds like Celebrex® (celecoxib) (Sommer et al., 2017).
- Antiarrhythmic and Antihypertensive Effects : Novel pyrrolidin-2-one and pyrrolidine derivatives showed strong antiarrhythmic and antihypertensive activities, potentially related to their alpha-adrenolytic properties, emphasizing the importance of the piperazine moiety (Malawska et al., 2002).
Anticancer Activity
- Anti-Bone Cancer Activity : A heterocyclic compound was synthesized, demonstrating in vitro anticancer activities against human bone cancer cell lines, with further exploration into its potential antiviral activity via molecular docking (Lv et al., 2019).
Drug Development
- HIV-1 Reverse Transcriptase Inhibitors : Discovery and synthesis of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside inhibitors of HIV-1 reverse transcriptase highlighted novel candidates for therapeutic applications in HIV treatment (Romero et al., 1994).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to changes in the receptor’s activity, potentially influencing numerous neurodegenerative and psychiatric conditions .
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway plays a significant role in various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, can help identify promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with α1-ARs . By modulating the activity of these receptors, the compound can influence various cellular processes, potentially offering therapeutic benefits for various neurological conditions .
Propriétés
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-15(18)17-11-9-16(10-12-17)13-7-5-6-8-14(13)19-4-2/h3,5-8H,1,4,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCNKAQPWILTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2754670.png)
![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)
![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)


![methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2754680.png)
![10-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2754681.png)
![N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2754682.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754685.png)
![N-(2,4-difluorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2754688.png)

![2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2754691.png)
![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)
